tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate
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Overview
Description
tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate: is a chemical compound with the molecular formula C16H26N4O3 It is a derivative of piperidine and pyrimidine, featuring a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate typically involves the reaction of 1-(6-methoxypyrimidin-4-yl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications .
Medicine: In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methylcarbamate
- tert-Butyl methyl(piperidin-4-yl)carbamate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
Comparison: Compared to these similar compounds, tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate is unique due to the presence of the methoxy group on the pyrimidine ring.
Properties
IUPAC Name |
tert-butyl N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)18-11-5-7-19(8-6-11)12-9-13(21-4)17-10-16-12/h9-11H,5-8H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPIKYKXTKRWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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